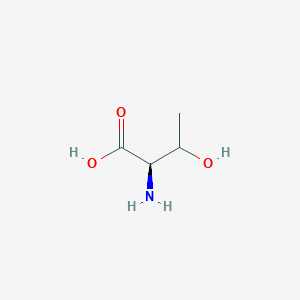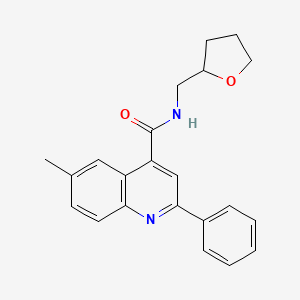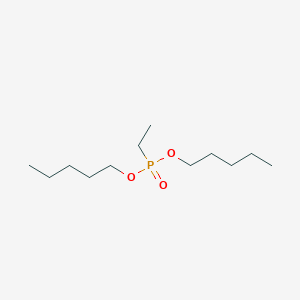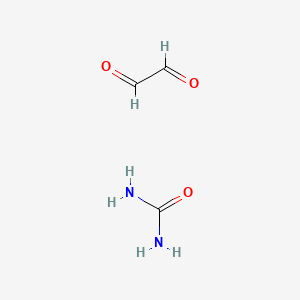![molecular formula C28H26O6 B14153669 (R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid CAS No. 900815-71-6](/img/structure/B14153669.png)
(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] is a complex organic compound that belongs to the family of binaphthyl derivatives. These compounds are known for their unique structural properties, which include two naphthalene rings connected by a single bond. The presence of carboxypropoxy groups adds to the compound’s versatility, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthol and 3-bromopropionic acid.
Formation of Intermediate: 2-naphthol undergoes a reaction with 3-bromopropionic acid in the presence of a base such as potassium carbonate to form 2-(3-carboxypropoxy)naphthalene.
Coupling Reaction: The intermediate is then subjected to an oxidative coupling reaction using an oxidizing agent like iron(III) chloride to form 1,1’-Bi[2-(3-carboxypropoxy)naphthalene].
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Applications De Recherche Scientifique
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] involves its interaction with molecular targets such as enzymes and receptors. The carboxypropoxy groups facilitate binding to active sites, while the naphthalene rings provide structural stability. The compound can modulate biochemical pathways by influencing enzyme activity and receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bi-2-naphthol: Known for its use in asymmetric catalysis.
2,2’-Dihydroxy-1,1’-binaphthyl: Utilized in chiral recognition processes.
1,1’-Binaphthyl-2,2’-diamine: Employed in the synthesis of chiral ligands.
Uniqueness
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] stands out due to its unique combination of carboxypropoxy groups and binaphthyl structure. This combination enhances its solubility, reactivity, and binding affinity, making it more versatile compared to other binaphthyl derivatives.
Propriétés
Numéro CAS |
900815-71-6 |
|---|---|
Formule moléculaire |
C28H26O6 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
4-[1-[2-(3-carboxypropoxy)naphthalen-1-yl]naphthalen-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C28H26O6/c29-25(30)11-5-17-33-23-15-13-19-7-1-3-9-21(19)27(23)28-22-10-4-2-8-20(22)14-16-24(28)34-18-6-12-26(31)32/h1-4,7-10,13-16H,5-6,11-12,17-18H2,(H,29,30)(H,31,32) |
Clé InChI |
ZPMRPRZSXZMTIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCCC(=O)O)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)
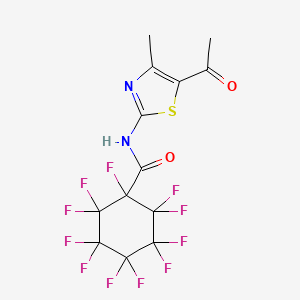
![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

